molecular formula C10H22O4Si B14384219 2,2,6-Triethoxy-1,2-oxasilinane CAS No. 88276-94-2

2,2,6-Triethoxy-1,2-oxasilinane

Cat. No.: B14384219
CAS No.: 88276-94-2
M. Wt: 234.36 g/mol
InChI Key: KITPOFXSTPYLFR-UHFFFAOYSA-N
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Description

2,2,6-Triethoxy-1,2-oxasilinane is an organosilicon compound with the molecular formula C10H22O4Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Triethoxy-1,2-oxasilinane typically involves the reaction of triethoxysilane with an appropriate precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Triethoxy-1,2-oxasilinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,2,6-Triethoxy-1,2-oxasilinane involves its ability to form stable bonds with various substrates. The compound can interact with molecular targets through its ethoxy groups, facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from chemical synthesis to material science .

Comparison with Similar Compounds

Properties

CAS No.

88276-94-2

Molecular Formula

C10H22O4Si

Molecular Weight

234.36 g/mol

IUPAC Name

2,2,6-triethoxyoxasilinane

InChI

InChI=1S/C10H22O4Si/c1-4-11-10-8-7-9-15(14-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3

InChI Key

KITPOFXSTPYLFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC[Si](O1)(OCC)OCC

Origin of Product

United States

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